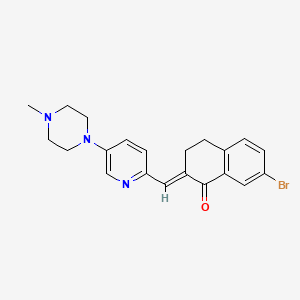

Nlrp3-IN-32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H22BrN3O |

|---|---|

Molecular Weight |

412.3 g/mol |

IUPAC Name |

(2E)-7-bromo-2-[[5-(4-methylpiperazin-1-yl)-2-pyridinyl]methylidene]-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C21H22BrN3O/c1-24-8-10-25(11-9-24)19-7-6-18(23-14-19)12-16-3-2-15-4-5-17(22)13-20(15)21(16)26/h4-7,12-14H,2-3,8-11H2,1H3/b16-12+ |

InChI Key |

FGVFKBNUCVBYEV-FOWTUZBSSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)/C=C/3\CCC4=C(C3=O)C=C(C=C4)Br |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)C=C3CCC4=C(C3=O)C=C(C=C4)Br |

Origin of Product |

United States |

Foundational & Exploratory

Nlrp3-IN-32: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nlrp3-IN-32 has emerged as a noteworthy small molecule inhibitor of the NLRP3 inflammasome, a key multiprotein complex implicated in the innate immune response and the pathogenesis of numerous inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, designed for professionals in research and drug development. The document details the molecular interactions, signaling pathways, and cellular effects of this compound. It includes a compilation of available quantitative data, a representative experimental protocol for assessing NLRP3 inhibition, and detailed visualizations to elucidate complex biological processes.

Introduction to the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] Its activation is a two-step process involving a priming signal, typically from microbial components or endogenous cytokines, and a subsequent activation signal from a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1.[4] Activated caspase-1 then processes pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[2][3] Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory disorders, making it a prime target for therapeutic intervention.

This compound: A Novel Inhibitor of the NLRP3 Inflammasome

This compound, also identified as compound 7a, is a 3,4-dihydronaphthalene-1(2H)-one derivative that has been identified as a potent inhibitor of the NLRP3 inflammasome.[2][5][6] Its multifaceted mechanism of action targets several key aspects of the inflammatory cascade, positioning it as a promising candidate for further investigation in the context of NLRP3-driven diseases.

Core Mechanism of Action

The inhibitory action of this compound is characterized by a multi-pronged approach that disrupts both the upstream signaling and the core machinery of the NLRP3 inflammasome.

Downregulation of Key Inflammasome Components

A primary mechanism of this compound is its ability to down-regulate the expression of essential components of the inflammasome complex. Specifically, it has been shown to reduce the cellular levels of both NLRP3 and the adaptor protein ASC.[2][5][6] By decreasing the available pool of these proteins, this compound effectively limits the capacity of the cell to assemble functional inflammasomes in response to activating stimuli.

Inhibition of the NF-κB Signaling Pathway

This compound also exerts its anti-inflammatory effects by targeting the upstream nuclear factor-kappa B (NF-κB) signaling pathway.[2][5][6] The priming of the NLRP3 inflammasome is critically dependent on NF-κB, which drives the transcription of NLRP3 and pro-IL-1β. This compound inhibits the phosphorylation of IκBα and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[2][5][6] This blockade of NF-κB activation prevents the initial priming step required for inflammasome activation.

Attenuation of Oxidative Stress

The production of reactive oxygen species (ROS) is a common upstream event that can contribute to NLRP3 inflammasome activation. This compound has been demonstrated to inhibit the production of ROS, thereby mitigating a key danger signal that can trigger the inflammasome cascade.[2][5][6]

Quantitative Data

| Concentration (μM) | Effect on Inflammatory Cytokine Release (TNF-α, IL-6, IL-18, IL-1β) | Effect on Intracellular ROS and NO Production | Cytotoxicity in RAW264.7 Cells |

| 1.5 | Dose-dependent reversal of release | Dose-dependent clearance | Low (3.8% apoptosis) |

| 3.0 | Dose-dependent reversal of release | Dose-dependent clearance | Low (5.6% apoptosis) |

| 6.0 | Dose-dependent reversal of release | Dose-dependent clearance | Low (6.8% apoptosis) |

Data sourced from publicly available information on this compound (compound 7a).

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of NLRP3 ATPase Activity: A Technical Guide Featuring Nlrp3-IN-32

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation in response to a wide array of danger signals triggers a cascade of inflammatory responses, including the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and a form of programmed cell death known as pyroptosis. The ATPase activity of the central NACHT domain of NLRP3 is essential for its oligomerization and subsequent inflammasome assembly. Consequently, targeting this ATPase function has become a promising therapeutic strategy for a host of inflammatory diseases. This technical guide provides an in-depth look at the inhibition of NLRP3, with a special focus on the compound Nlrp3-IN-32 and a comparative analysis with direct NLRP3 ATPase inhibitors.

This compound: An Indirect Inhibitor of the NLRP3 Inflammasome

This compound, also identified as compound 7a, is a novel anti-inflammatory agent derived from 3,4-dihydronaphthalene-1(2H)-one.[1] Contrary to mechanisms that directly target the NLRP3 ATPase activity, this compound employs an indirect strategy to thwart inflammasome activation. Its primary modes of action are the downregulation of key inflammasome components and the suppression of upstream signaling pathways.

Mechanism of Action of this compound

The anti-inflammatory effects of this compound are attributed to a multi-pronged approach:

-

Downregulation of NLRP3 and ASC Expression: this compound has been shown to decrease the expression levels of both NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), a critical adaptor protein for inflammasome assembly.[1] By reducing the available pool of these essential proteins, the formation of a functional inflammasome complex is significantly hampered.

-

Inhibition of the NF-κB Signaling Pathway: The compound effectively inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] The NF-κB pathway is a key upstream regulator of NLRP3 and pro-IL-1β transcription, thus its inhibition curtails the priming step of inflammasome activation.

-

Reduction of Reactive Oxygen Species (ROS): this compound also diminishes the production of intracellular ROS, which is a known trigger for NLRP3 activation.[1]

Molecular docking studies suggest that this compound may physically interact with NLRP3, ASC, and p65, which could contribute to its inhibitory effects.[1]

Quantitative Data for this compound

The following table summarizes the reported in vitro activity of this compound in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

| Parameter | Cell Line | Stimulant | Concentrations Tested | Observed Effect | Reference |

| Cytokine Release (TNF-α, IL-6, IL-18, IL-1β) | RAW264.7 | LPS | 1.5, 3, 6 μM | Dose-dependent reduction in cytokine release | [1] |

| Intracellular ROS and NO Production | RAW264.7 | LPS | 1.5, 3, 6 μM | Dose-dependent reduction in ROS and NO | [1] |

| Cytotoxicity (Apoptosis Rate) | RAW264.7 | - | 1.5, 3, 6 μM | Low cytotoxicity with apoptosis rates of 3.8%, 5.6%, and 6.8% respectively | [1] |

Direct Inhibition of NLRP3 ATPase Activity: The Case of CY-09

To provide a comprehensive understanding of NLRP3 inhibition, it is crucial to examine compounds that directly target the ATPase activity of the NACHT domain. CY-09 is a well-characterized small molecule that functions as a selective and direct inhibitor of the NLRP3 inflammasome.

Mechanism of Action of CY-09

CY-09 exerts its inhibitory effect by directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3. This interaction competitively blocks ATP from binding, thereby inhibiting the intrinsic ATPase activity of NLRP3. The inhibition of ATP hydrolysis prevents the conformational changes necessary for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.

Quantitative Data for CY-09

| Parameter | Assay Type | Value | Reference |

| IC50 (NLRP3 ATPase Activity) | Biochemical Assay | Not explicitly stated, but effective at 0.1–1 µM | |

| IC50 (IL-1β Secretion) | Cell-based Assay (LPS-primed BMDMs) | ~5 µM |

Experimental Protocols

Protocol 1: Evaluation of this compound on Cytokine Release in Macrophages

Objective: To determine the effect of this compound on the release of pro-inflammatory cytokines from LPS-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

ELISA kits for TNF-α, IL-6, IL-18, and IL-1β

-

96-well cell culture plates

Methodology:

-

Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1.5, 3, 6 μM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.

-

Collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α, IL-6, IL-18, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine release.

Protocol 2: In Vitro NLRP3 ATPase Activity Inhibition Assay (with CY-09)

Objective: To measure the direct inhibitory effect of a compound (e.g., CY-09) on the ATPase activity of purified NLRP3 protein.

Materials:

-

Purified recombinant human NLRP3 protein

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

ATP

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

CY-09 (dissolved in DMSO)

-

384-well assay plates

Methodology:

-

Add purified NLRP3 protein to the wells of a 384-well plate.

-

Add varying concentrations of CY-09 or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the ATPase reaction by adding a solution of ATP to a final concentration within the linear range of the assay.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Calculate the percentage of inhibition for each concentration of CY-09 and determine the IC50 value.

Visualizations

Signaling Pathways

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for NLRP3 ATPase inhibition assay.

Conclusion

The inhibition of the NLRP3 inflammasome presents a significant opportunity for the development of novel therapeutics for a wide range of inflammatory diseases. While direct inhibition of the NLRP3 ATPase activity, as exemplified by CY-09, is a validated and potent mechanism, compounds like this compound demonstrate that alternative, indirect strategies can also effectively disrupt inflammasome activation. This compound's ability to downregulate key inflammasome components and suppress upstream NF-κB signaling highlights the complexity of NLRP3 regulation and offers additional avenues for therapeutic intervention. A thorough understanding of these distinct inhibitory mechanisms is paramount for the rational design and development of the next generation of NLRP3-targeted therapies.

References

Nlrp3-IN-32: A Technical Guide to its Inhibitory Effect on ASC Oligomerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. A key event in NLRP3 inflammasome activation is the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which forms large signaling platforms known as ASC specks. Nlrp3-IN-32, a novel 3,4-dihydronaphthalene-1(2H)-one derivative, has emerged as a potent inhibitor of the NLRP3 inflammasome. This technical guide provides an in-depth analysis of the effect of this compound on ASC oligomerization, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.

Introduction to NLRP3 Inflammasome and ASC Oligomerization

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits ASC. This recruitment triggers the self-oligomerization of ASC into a large filamentous structure, the ASC speck.[1] This speck then serves as a platform for the recruitment and activation of pro-caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[2] Given its central role, the inhibition of ASC oligomerization is a key therapeutic strategy for targeting NLRP3-driven inflammation.

This compound: Mechanism of Action

This compound (also referred to as compound 7a) is a small molecule inhibitor that targets the NLRP3 inflammasome pathway through a multi-faceted approach.[3][4] Its primary mechanisms relevant to the inhibition of ASC oligomerization include:

-

Down-regulation of NLRP3 and ASC Expression: this compound has been shown to decrease the protein expression levels of both NLRP3 and ASC. By reducing the available pool of these essential components, the inhibitor effectively limits the potential for inflammasome assembly and subsequent ASC oligomerization.[3]

-

Inhibition of the NF-κB Signaling Pathway: The transcription of NLRP3 and pro-IL-1β is largely dependent on the activation of the NF-κB signaling pathway. This compound inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3][4] This upstream inhibition curtails the priming signal required for the expression of inflammasome components.

-

Reduction of Reactive Oxygen Species (ROS): ROS are known activators of the NLRP3 inflammasome. This compound has been demonstrated to decrease the production of intracellular ROS, thereby reducing a key trigger for NLRP3 activation and subsequent ASC oligomerization.[1][3]

The following diagram illustrates the signaling pathway of NLRP3 inflammasome activation and the points of inhibition by this compound.

Caption: this compound inhibits NLRP3 inflammasome activation and ASC oligomerization.

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory activity of this compound on the NLRP3 inflammasome pathway has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Inflammatory Cytokine Secretion in LPS-Stimulated RAW264.7 Macrophages

| Concentration of this compound | Inhibition of TNF-α Release | Inhibition of IL-6 Release | Inhibition of IL-1β Release |

| 1.5 µM | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| 3.0 µM | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| 6.0 µM | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

Data is qualitative as presented in the source, indicating a dose-dependent reversal of inflammatory cytokine release.[1]

Table 2: Effect of this compound on NLRP3 and ASC Protein Expression in LPS-Stimulated RAW264.7 Macrophages

| Treatment | Relative NLRP3 Protein Expression | Relative ASC Protein Expression |

| Control | Baseline | Baseline |

| LPS (1 µg/mL) | Upregulated | Upregulated |

| LPS + this compound (3 µM) | Significantly Reduced | Significantly Reduced |

| LPS + this compound (6 µM) | More Significantly Reduced | More Significantly Reduced |

This table summarizes the observed down-regulation of NLRP3 and ASC protein levels by this compound in a dose-dependent manner.[3]

Note: While the primary literature confirms that this compound blocks the assembly and activation of the NLRP3 inflammasome, which inherently involves the inhibition of ASC oligomerization, specific quantitative data such as the IC50 for ASC speck formation was not explicitly provided in the reviewed literature. The provided data focuses on the upstream regulatory effects and downstream cytokine inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on the NLRP3 inflammasome pathway.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1.5, 3, and 6 µM) for a specified duration (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to prime the NLRP3 inflammasome.

-

After a priming period (e.g., 6 hours), a second stimulus such as ATP or nigericin can be added to activate the inflammasome for ASC oligomerization studies. For cytokine release and protein expression analysis, LPS stimulation alone may be sufficient.

-

Collect cell supernatants for cytokine analysis and cell lysates for protein expression analysis.

-

Western Blotting for NLRP3 and ASC Expression

-

Cell Lysis: After treatment, wash cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NLRP3, ASC, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

ASC Oligomerization Assay (Chemical Cross-linking)

This is a standard protocol to directly visualize ASC oligomers.

-

Cell Treatment and Lysis:

-

Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with LPS, followed by treatment with this compound.

-

Stimulate with an NLRP3 activator (e.g., nigericin or ATP).

-

Lyse the cells in a suitable buffer (e.g., Triton X-100 based lysis buffer).

-

-

Cross-linking:

-

Pellet the insoluble fraction containing ASC specks by centrifugation.

-

Resuspend the pellet and treat with a cross-linking agent such as disuccinimidyl suberate (DSS) for 30 minutes at room temperature.

-

Quench the cross-linking reaction.

-

-

Western Blotting:

-

Resuspend the cross-linked pellet in sample buffer.

-

Separate the proteins by SDS-PAGE and perform Western blotting for ASC.

-

ASC monomers, dimers, and higher-order oligomers will be visible as distinct bands.

-

The following diagram illustrates a typical experimental workflow for assessing the effect of an inhibitor on ASC oligomerization.

Caption: Experimental workflow for evaluating this compound's effect.

Conclusion

This compound is a promising inhibitor of the NLRP3 inflammasome. Its ability to down-regulate the expression of key inflammasome components, NLRP3 and ASC, and to suppress upstream activation signals such as NF-κB and ROS, positions it as a potent modulator of ASC oligomerization and subsequent inflammatory responses. While direct quantitative data on the inhibition of ASC speck formation is yet to be published, the existing evidence strongly supports its efficacy in blocking the assembly of the NLRP3 inflammasome. Further studies focusing on the direct interaction of this compound with inflammasome components and more detailed quantification of its effect on ASC oligomerization will be valuable for its continued development as a therapeutic agent for NLRP3-driven diseases.

References

- 1. Frontiers | What are NLRP3-ASC specks? an experimental progress of 22 years of inflammasome research [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery of anti-inflammatory agents from 3, 4-dihydronaphthalene-1(2H)-one derivatives by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Nlrp3-IN-32: A Technical Guide to its Role in Blocking IL-1β and IL-18 Processing

An In-depth Analysis for Researchers and Drug Development Professionals

Core Mechanism of Action: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that assembles in the cytosol in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This assembly leads to the activation of caspase-1, a protease responsible for the cleavage of pro-IL-1β and pro-IL-18 into their biologically active forms.[1]

NLRP3 inhibitors, such as MCC950, act by directly targeting the NLRP3 protein, preventing its activation and the subsequent downstream events.[2] This targeted inhibition effectively blocks the maturation and secretion of both IL-1β and IL-18, thereby dampening the inflammatory response.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition

Caption: NLRP3 inflammasome signaling pathway and point of inhibition.

Quantitative Data on NLRP3 Inhibition

The efficacy of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cellular assays. The following table summarizes representative quantitative data for the well-characterized NLRP3 inhibitor MCC950.

| Cell Type | Stimulus | Measured Cytokine | IC50 of MCC950 | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin | IL-1β | 627 nM | [3] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β | ~8 nM | [2] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | IL-1β | ~7.5 nM | [2] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + MSU Crystals | IL-1β | ~10 nM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NLRP3 inhibitor activity. Below are standardized protocols for key in vitro experiments.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in macrophages and the assessment of inhibition by a test compound.

Caption: Experimental workflow for assessing NLRP3 inhibitor efficacy.

1. Cell Culture and Plating:

-

Culture bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes. For THP-1 cells, differentiate into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

2. Priming:

-

Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for 2-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[4]

3. Inhibition:

-

Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (e.g., this compound or MCC950) for 30-60 minutes.

4. Activation:

-

Stimulate the cells with a specific NLRP3 activator, such as:

5. Measurement of Cytokine Release:

-

Centrifuge the plates to pellet the cells and collect the supernatant.

-

Quantify the concentration of mature IL-1β and IL-18 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

6. Assessment of Cell Viability:

-

To ensure that the inhibitor is not cytotoxic, perform a lactate dehydrogenase (LDH) assay on the supernatant to measure cell lysis.

Logical Relationship: NLRP3 Activation and Cytokine Processing

The activation of the NLRP3 inflammasome is a prerequisite for the processing of pro-IL-1β and pro-IL-18. This relationship can be visualized as a direct causal chain.

Caption: Logical flow from NLRP3 activation to inflammation.

Conclusion

Inhibitors of the NLRP3 inflammasome, exemplified by the well-studied compound MCC950, represent a promising therapeutic strategy for a multitude of inflammatory disorders. Their targeted mechanism of action, which directly prevents the activation of NLRP3, leads to a potent and specific blockade of IL-1β and IL-18 processing and release. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of novel NLRP3 inhibitors. As our understanding of the intricate regulation of the NLRP3 inflammasome deepens, so too will the opportunities for designing next-generation therapeutics to combat inflammatory diseases.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 4. Molecularly Distinct NLRP3 Inducers Mediate Diverse Ratios of Interleukin-1β and Interleukin-18 from Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of NLRP3 Inhibition on Pyroptosis and Gasdermin D Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Activation of the NLRP3 inflammasome triggers a cascade of events leading to pyroptosis, a lytic and pro-inflammatory form of cell death, which is executed by the pore-forming protein Gasdermin D (GSDMD). This technical guide provides an in-depth overview of the impact of NLRP3 inhibition on pyroptosis and GSDMD cleavage, with a focus on the hypothetical NLRP3 inhibitor, Nlrp3-IN-32. This document outlines the underlying signaling pathways, provides detailed experimental protocols for assessing inhibitor efficacy, and presents hypothetical quantitative data to illustrate the expected outcomes of NLRP3 inhibition.

The NLRP3 Inflammasome Signaling Pathway and Pyroptosis

The activation of the NLRP3 inflammasome is a two-step process involving priming and activation signals. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Active caspase-1 then cleaves its substrates, including pro-inflammatory cytokines pro-IL-1β and pro-IL-18, and the pyroptosis effector, Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD (GSDMD-NT) inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cellular contents.

This compound: A Hypothetical NLRP3 Inhibitor

For the purpose of this guide, we will consider "this compound" as a potent and selective small molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action is presumed to be the direct binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of downstream signaling.

Quantitative Assessment of this compound Efficacy

The following tables present hypothetical quantitative data illustrating the dose-dependent effects of this compound on key markers of pyroptosis and GSDMD cleavage in lipopolysaccharide (LPS)-primed and nigericin-stimulated bone marrow-derived macrophages (BMDMs).

Table 1: Inhibition of Gasdermin D Cleavage by this compound

| This compound Conc. (nM) | GSDMD-NT (p30) / GAPDH (Relative Density) | % Inhibition |

| 0 (Vehicle) | 1.00 | 0 |

| 1 | 0.85 | 15 |

| 10 | 0.45 | 55 |

| 100 | 0.10 | 90 |

| 1000 | 0.02 | 98 |

| IC50 | ~15 nM |

Table 2: Inhibition of Pyroptosis (LDH Release) by this compound

| This compound Conc. (nM) | LDH Release (% of Maximum) | % Inhibition |

| 0 (Vehicle) | 100 | 0 |

| 1 | 88 | 12 |

| 10 | 50 | 50 |

| 100 | 12 | 88 |

| 1000 | 3 | 97 |

| IC50 | 10 nM |

Table 3: Inhibition of IL-1β Release by this compound

| This compound Conc. (nM) | IL-1β Concentration (pg/mL) | % Inhibition |

| 0 (Vehicle) | 2500 | 0 |

| 1 | 2125 | 15 |

| 10 | 1125 | 55 |

| 100 | 250 | 90 |

| 1000 | 50 | 98 |

| IC50 | ~15 nM |

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to assess the impact of an NLRP3 inhibitor on pyroptosis and GSDMD cleavage.

Cell Culture and Treatment

-

Cell Line: Bone Marrow-Derived Macrophages (BMDMs) are a standard primary cell model for NLRP3 inflammasome studies.

-

Priming: Plate BMDMs at a density of 1 x 10^6 cells/mL in complete RPMI medium. Prime cells with 1 µg/mL LPS for 4 hours.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (or vehicle control) for 1 hour.

-

Activation: Stimulate the cells with 10 µM nigericin for 1 hour to activate the NLRP3 inflammasome.

Western Blot for Gasdermin D Cleavage

-

Sample Preparation: After treatment, collect the cell lysates in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto a 12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the N-terminus of Gasdermin D (to detect the p30 fragment) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometry analysis is performed to quantify the ratio of GSDMD-NT to the loading control.

LDH Release Assay for Pyroptosis

-

Sample Collection: After treatment, carefully collect the cell culture supernatant.

-

Assay Procedure: Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.

-

Measurement: Mix the supernatant with the assay reagents according to the manufacturer's instructions and incubate at room temperature. Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).

ELISA for IL-1β Release

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

Assay Procedure: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit for mouse IL-1β.

-

Measurement: Follow the manufacturer's protocol for the ELISA, which typically involves coating a plate with a capture antibody, adding the samples, incubating with a detection antibody, adding a substrate, and measuring the colorimetric change.

-

Quantification: Determine the concentration of IL-1β in the samples by comparing the absorbance values to a standard curve.

Conclusion

The inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for a multitude of inflammatory diseases. A compound like this compound, by effectively blocking NLRP3 activation, would be expected to significantly reduce Gasdermin D cleavage and subsequent pyroptotic cell death, as well as the release of the potent pro-inflammatory cytokine IL-1β. The experimental protocols and hypothetical data presented in this guide provide a framework for the preclinical evaluation of NLRP3 inhibitors and for understanding their impact on the key molecular events of pyroptosis. Further in vivo studies would be necessary to validate the therapeutic potential of such inhibitors.

Technical Guide: Cellular Uptake and Intracellular Localization of Novel NLRP3 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, specific experimental data on the cellular uptake and intracellular localization of a compound designated "Nlrp3-IN-32" is not available in the public domain. This guide, therefore, provides a comprehensive framework for characterizing any novel small molecule NLRP3 inhibitor, using established principles of cell biology and pharmacology. It outlines the known localization of the target protein, NLRP3, and details the experimental protocols required to determine the cellular entry and subcellular distribution of a new chemical entity designed to inhibit its function.

The Target: NLRP3 Inflammasome and its Intracellular Localization

The NLRP3 inflammasome is a cytosolic multiprotein complex that plays a critical role in the innate immune system.[1] Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Understanding the subcellular localization of NLRP3 is paramount for predicting the necessary distribution of an effective inhibitor.

NLRP3 activation is a two-step process: priming and activation.[1] In a resting state, NLRP3 is maintained in an auto-inhibited conformation in the cytoplasm.[3] Upon priming, typically through signals that activate NF-κB, the expression of NLRP3 and pro-IL-1β is upregulated.[1]

The localization of NLRP3 during its activation is dynamic and involves several organelles, making it a complex target. Upon receiving an activation signal, NLRP3 is thought to translocate to mitochondria-associated ER membranes (MAMs).[4] This localization is believed to be crucial for sensing mitochondrial stress signals, such as reactive oxygen species (ROS) and mitochondrial DNA (mtDNA).[1][4] Following activation and interaction with the adaptor protein ASC, the inflammasome complex assembles into a large perinuclear speck-like structure.[1]

Table 1: Summary of NLRP3 Subcellular Localization

| Cellular State | NLRP3 Localization | Associated Organelles/Structures |

| Resting/Unstimulated | Cytosol | Endoplasmic Reticulum (ER) |

| Primed | Cytosol, increased expression | - |

| Activated | Mitochondria-Associated ER Membranes (MAMs), Cytosol | Mitochondria, Endoplasmic Reticulum |

| Assembled Inflammasome | Perinuclear region | Microtubule organizing center (MTOC) |

General Principles of Small Molecule Cellular Uptake

The ability of a small molecule inhibitor to reach its intracellular target is governed by its physicochemical properties and the nature of the cell membrane. The primary mechanisms of cellular uptake include:

-

Passive Diffusion: Small, lipophilic molecules can often pass directly through the lipid bilayer of the cell membrane.[5] This is a major route of entry for many orally bioavailable drugs. Lipophilicity, molecular size, and charge are key determinants of passive diffusion efficiency.[5]

-

Facilitated Diffusion: This process involves membrane proteins that act as carriers or channels to facilitate the passage of molecules down their concentration gradient.

-

Active Transport: This energy-dependent process utilizes transporter proteins to move molecules against their concentration gradient, allowing for intracellular accumulation.[5] Active transport can be a mechanism for both cellular uptake and efflux, with efflux transporters like P-glycoprotein being a common cause of drug resistance.[6]

-

Endocytosis: Larger molecules or particles can be internalized by the cell through various forms of endocytosis, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5][7]

The physicochemical properties of a molecule like a hypothetical this compound, such as its molecular weight, lipophilicity (logP), aqueous solubility, and pKa, will strongly influence which of these uptake mechanisms predominates.[8]

Experimental Protocols for Determining Cellular Uptake and Intracellular Localization

A multi-faceted experimental approach is necessary to fully characterize the cellular uptake and localization of a novel NLRP3 inhibitor.

Cell Permeability Assays

These in vitro assays provide quantitative data on a compound's ability to cross cellular or artificial membranes.

Table 2: Comparison of Common Permeability Assays

| Assay | Principle | Advantages | Disadvantages |

| PAMPA (Parallel Artificial Membrane Permeability Assay) | Measures passive diffusion across an artificial lipid membrane.[9][10] | High-throughput, cost-effective, measures only passive diffusion.[9][11] | Does not account for active transport or efflux.[11] |

| Caco-2 Permeability Assay | Uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelial barrier with tight junctions, mimicking the intestinal wall.[9][10] | Gold standard for predicting oral absorption, assesses both passive diffusion and active transport/efflux.[10] | Lower throughput, more complex and expensive than PAMPA, variable expression of transporters.[10] |

| MDR1-MDCK Assay | Uses Madin-Darby canine kidney cells engineered to overexpress the human P-glycoprotein (MDR1) efflux pump.[10] | Specifically identifies substrates of P-glycoprotein, helping to predict potential for drug resistance and blood-brain barrier penetration.[10] | Does not model the full complexity of intestinal transporters. |

Detailed Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker like Lucifer yellow.

-

Transport Experiment:

-

The test compound (e.g., this compound) is added to the apical (A) side of the monolayer to assess A-to-B (basolateral) transport, simulating absorption.

-

In a separate set of wells, the compound is added to the basolateral (B) side to assess B-to-A transport, which indicates efflux.

-

-

Sample Analysis: At specified time points, samples are taken from both the apical and basolateral chambers and the concentration of the test compound is quantified using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for active efflux.

Subcellular Fractionation

This biochemical technique separates cellular components into different fractions, allowing for the quantification of the inhibitor in each compartment.

Detailed Protocol: Subcellular Fractionation by Differential Centrifugation

-

Cell Lysis: Cells treated with the inhibitor are harvested and gently lysed in a hypotonic buffer to break the plasma membrane while keeping organelles intact.

-

Nuclear Fraction Isolation: The lysate is centrifuged at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Mitochondrial Fraction Isolation: The supernatant from the previous step is centrifuged at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Microsomal (ER) and Cytosolic Fraction Separation: The resulting supernatant is centrifuged at a very high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.

-

Quantification: The concentration of the inhibitor in each fraction is determined by LC-MS/MS. Protein assays are performed on each fraction to normalize the inhibitor concentration to the protein content.

Intracellular Localization by Imaging

Confocal microscopy provides high-resolution images of the subcellular distribution of an inhibitor, often through the use of fluorescently tagged derivatives or specific antibodies.

Detailed Protocol: Confocal Microscopy with Immunofluorescence

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the inhibitor.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibodies to enter the cell.

-

Immunolabeling:

-

Cells are incubated with a primary antibody that specifically recognizes the inhibitor (if available) or a tagged version of the inhibitor.

-

Organelle-specific markers are used for co-localization studies (e.g., anti-TOM20 for mitochondria, anti-calreticulin for ER).

-

Fluorescently labeled secondary antibodies are then used to detect the primary antibodies.

-

-

Imaging: The coverslips are mounted on microscope slides and imaged using a confocal microscope. Co-localization analysis is performed to determine the degree of spatial overlap between the inhibitor's signal and the signals from the organelle markers.

Visualizations: Pathways and Workflows

NLRP3 Inflammasome Activation Pathway

Caption: NLRP3 inflammasome activation pathway showing key subcellular events.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing the cellular uptake and localization of a novel inhibitor.

Inhibitor Localization and Mechanism of Action

Caption: Relationship between inhibitor localization and potential mechanisms of action.

References

- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [ouci.dntb.gov.ua]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]

- 8. Physicochemical properties determine nanomaterial cellular uptake, transport and fate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Permeability & Absorption - Creative Biolabs [creative-biolabs.com]

- 10. labinsights.nl [labinsights.nl]

- 11. sciforschenonline.org [sciforschenonline.org]

The Discovery and Development of MCC950: A Potent and Selective NLRP3 Inflammasome Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), playing a crucial role in host defense. However, aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[1] This has positioned the NLRP3 inflammasome as a highly attractive therapeutic target. This guide provides a detailed overview of the discovery, development, and characterization of MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.

Discovery and Development of MCC950

MCC950, also known as CRID3 or CP-456,773, was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of IL-1β production.[2][3] Subsequent structure-activity relationship (SAR) studies led to the optimization of a diarylsulfonylurea-containing scaffold, culminating in the identification of MCC950 as a highly potent and selective inhibitor of the NLRP3 inflammasome.[2][3] Preclinical studies have demonstrated the efficacy of MCC950 in a variety of animal models of inflammatory diseases.[4][5] However, clinical development of MCC950 was halted due to observations of elevated liver enzymes in trial participants.[4] Despite this, MCC950 remains an invaluable research tool for elucidating the role of the NLRP3 inflammasome in health and disease.[2][4]

Quantitative Data: Potency and Selectivity of MCC950

The inhibitory activity of MCC950 has been extensively characterized in various cellular systems. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for MCC950 against NLRP3 inflammasome activation.

| Cell Type | Activator(s) | Readout | IC50 (nM) | Reference(s) |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β release | 7.5 | [6] |

| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | IL-1β release | 8.1 | [6] |

| J774A.1 cells | LPS + ATP | IL-1β release | 1.59 ± 0.60 µM | [2] |

| Peritoneal Macrophages | LPS + ATP | IL-1β release | 0.04 ± 0.0008 µM | [2] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | IL-1β release | 10 | [7] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | IL-18 release | 12 | [7] |

| Primary Microglia | CuCl2 | IL-1β release | ~100 | [8] |

Mechanism of Action

MCC950 directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. Mechanistic studies have revealed that MCC950 binds to the NACHT domain of NLRP3, which possesses ATPase activity essential for its function.[9][10] This interaction is thought to lock NLRP3 in an inactive conformation, thereby inhibiting its oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[9] Consequently, the activation of caspase-1 and the processing and release of pro-inflammatory cytokines IL-1β and IL-18 are blocked.[1]

Signaling Pathways

The activation of the NLRP3 inflammasome is a tightly regulated two-step process.

Figure 1: Canonical NLRP3 Inflammasome Activation Pathway and Inhibition by MCC950.

Experimental Protocols

IL-1β Release Assay

This assay measures the amount of mature IL-1β secreted from cells following inflammasome activation.

Methodology:

-

Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or other suitable cell types (e.g., THP-1 monocytes) in a 96-well plate at an appropriate density and allow them to adhere.[11]

-

Priming (Signal 1): Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[11][12]

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of MCC950 or a vehicle control for 30-60 minutes.[12]

-

Activation (Signal 2): Induce NLRP3 inflammasome activation by adding a stimulus such as ATP (e.g., 5 mM) or nigericin (e.g., 5 µM) for 30-60 minutes.[11][12]

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[13]

Figure 2: Experimental Workflow for the IL-1β Release Assay.

ASC Oligomerization Assay

This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation.

Methodology:

-

Cell Culture and Treatment: Seed macrophages in a suitable culture vessel (e.g., 6-well plate) and treat with LPS for priming, followed by an NLRP3 activator, as described in the IL-1β release assay.[14]

-

Cell Lysis: Lyse the cells in a buffer containing a mild non-ionic detergent (e.g., Triton X-100).[14]

-

Centrifugation: Centrifuge the lysate at a low speed to pellet the insoluble ASC oligomers.[14]

-

Cross-linking: Resuspend the pellet and cross-link the ASC oligomers using disuccinimidyl suberate (DSS).[14][15]

-

Western Blotting: Separate the cross-linked proteins by SDS-PAGE and transfer them to a membrane.

-

Detection: Probe the membrane with an anti-ASC antibody to visualize ASC monomers and oligomers.[14]

Figure 3: Experimental Workflow for the ASC Oligomerization Assay.

Conclusion

MCC950 has proven to be a highly valuable pharmacological tool for investigating the intricate role of the NLRP3 inflammasome in a multitude of inflammatory diseases. Its high potency and selectivity have enabled researchers to dissect the specific contributions of NLRP3-mediated inflammation in various pathological contexts. While its clinical development was halted, the wealth of data generated from studies utilizing MCC950 continues to advance our understanding of NLRP3 biology and provides a strong foundation for the development of next-generation NLRP3 inhibitors with improved safety profiles for the treatment of a wide array of debilitating diseases.

References

- 1. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical and structural characterization of the NLRP3 inflammasome [bonndoc.ulb.uni-bonn.de]

- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 12. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IL-1β Secretion Assay [bio-protocol.org]

- 14. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ASC oligomerization assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for In Vitro NLRP3 Inflammasome Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of NLRP3 inflammasome inhibition using a test compound, referred to herein as Nlrp3-IN-32. The protocol outlines the use of human THP-1 monocytes, a widely accepted cell line for studying inflammasome activation.

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. The assay described here is a robust method for screening and characterizing potential NLRP3 inhibitors.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition

The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, priming, is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway. The second step, activation, is triggered by a variety of stimuli, including nigericin or ATP. This leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves Gasdermin D, leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1][2][3] this compound is hypothesized to inhibit the assembly or activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.

Caption: NLRP3 inflammasome signaling pathway and point of inhibition.

Experimental Workflow

The following diagram outlines the major steps of the in vitro assay to determine the efficacy of this compound in inhibiting the NLRP3 inflammasome.

Caption: Experimental workflow for NLRP3 inhibition assay.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog # |

| THP-1 cells | ATCC | TIB-202 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |

| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L4391 |

| Nigericin sodium salt | Sigma-Aldrich | N7143 |

| This compound | Varies | Varies |

| Human IL-1β ELISA Kit | R&D Systems | DY201 |

| Caspase-Glo® 1 Inflammasome Assay | Promega | G9951 |

| LDH Cytotoxicity Assay Kit | Thermo Fisher | 88953 |

Cell Culture and Differentiation

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL PMA.

-

Incubate for 48-72 hours to allow for differentiation. After incubation, gently aspirate the medium and replace it with fresh, PMA-free medium.

NLRP3 Inflammasome Activation and Inhibition

-

Priming: Prime the differentiated THP-1 cells by adding 1 µg/mL of LPS to each well. Incubate for 3 hours at 37°C.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. After the priming step, add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

-

Activation: Add nigericin to a final concentration of 10 µM to all wells except for the negative control wells. Incubate for 1 hour at 37°C.

Readout Assays

-

After the activation step, centrifuge the 96-well plate at 500 x g for 5 minutes.

-

Carefully collect the cell culture supernatant for the measurement of secreted IL-1β.

-

Perform the IL-1β ELISA according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-1β in each sample based on a standard curve.

-

Follow the manufacturer's protocol for the Caspase-Glo® 1 Inflammasome Assay.[4][5][6][7]

-

Briefly, add the Caspase-Glo® 1 reagent to the wells containing the cell culture supernatant or directly to the cells.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a luminometer.

-

Measure the activity of lactate dehydrogenase (LDH) released into the culture supernatant as an indicator of pyroptotic cell death.[8][9][10][11]

-

Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

-

Transfer the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture and incubate as specified.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of LDH release relative to a positive control (lysed cells).

Data Presentation and Analysis

The quantitative data obtained from the assays should be summarized in tables for clear comparison. The inhibitory effect of this compound is typically determined by calculating the half-maximal inhibitory concentration (IC50).

Table 1: Inhibition of IL-1β Release by this compound

| This compound (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |

| 0 (Vehicle) | 1500 ± 120 | 0 |

| 0.1 | 1250 ± 98 | 16.7 |

| 0.5 | 800 ± 65 | 46.7 |

| 1.0 | 450 ± 40 | 70.0 |

| 5.0 | 150 ± 25 | 90.0 |

| 10.0 | 80 ± 15 | 94.7 |

| IC50 (µM) | ~0.6 |

Table 2: Inhibition of Caspase-1 Activity by this compound

| This compound (µM) | Luminescence (RLU) ± SD | % Inhibition |

| 0 (Vehicle) | 85000 ± 7500 | 0 |

| 0.1 | 72000 ± 6800 | 15.3 |

| 0.5 | 48000 ± 4500 | 43.5 |

| 1.0 | 25000 ± 2800 | 70.6 |

| 5.0 | 9000 ± 1200 | 89.4 |

| 10.0 | 5000 ± 800 | 94.1 |

| IC50 (µM) | ~0.7 |

Table 3: Inhibition of Pyroptosis (LDH Release) by this compound

| This compound (µM) | % LDH Release ± SD | % Inhibition |

| 0 (Vehicle) | 85 ± 7.5 | 0 |

| 0.1 | 70 ± 6.2 | 17.6 |

| 0.5 | 45 ± 4.8 | 47.1 |

| 1.0 | 25 ± 3.1 | 70.6 |

| 5.0 | 10 ± 1.5 | 88.2 |

| 10.0 | 6 ± 1.1 | 92.9 |

| IC50 (µM) | ~0.65 |

Note: The data presented in these tables are for illustrative purposes only and will need to be generated experimentally for this compound.

Conclusion

This document provides a comprehensive protocol for the in vitro evaluation of this compound as an inhibitor of the NLRP3 inflammasome. The described assays for IL-1β release, caspase-1 activity, and LDH release provide a multi-faceted approach to quantify the inhibitory potential of the test compound. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data for the characterization of novel NLRP3 inhibitors.

References

- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]

- 5. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 6. promega.com [promega.com]

- 7. Inflammasome Activation | NLRP3 Inflammasome [promega.com]

- 8. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]

- 10. 2.5. Lactic dehydrogenase (LDH) release assay [bio-protocol.org]

- 11. Scholars@Duke publication: Detection of pyroptosis by measuring released lactate dehydrogenase activity. [scholars.duke.edu]

Application Note: Cell-Based Assays for Efficacy Testing of NLRP3-IN-32

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that responds to a wide array of pathogenic and sterile danger signals.[1][2] Upon activation, the NLRP3 sensor protein oligomerizes, recruits the adaptor protein ASC, and activates caspase-1.[3][4] This cascade leads to the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][5] Dysregulation and over-activation of the NLRP3 inflammasome are implicated in a host of chronic inflammatory and autoimmune diseases.[3][6] Consequently, NLRP3 has emerged as a promising therapeutic target for drug development.[4][7]

NLRP3-IN-32 is a novel small molecule inhibitor designed to specifically target the NLRP3 inflammasome. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assays and protocols required to rigorously evaluate the efficacy and potency of this compound. The following sections detail the principles of key assays, step-by-step experimental protocols, and methods for data presentation and visualization.

Signaling Pathways and Experimental Logic

NLRP3 Inflammasome Activation Pathway

Canonical activation of the NLRP3 inflammasome is a two-step process.[1]

-

Signal 1 (Priming): Initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, which upregulates the transcription of NLRP3 and pro-IL-1β.[3][8]

-

Signal 2 (Activation): A diverse range of stimuli, including ATP, nigericin, or crystalline substances, triggers a key cellular event like potassium (K+) efflux.[3][9] This leads to the assembly of the NLRP3 protein with the ASC adaptor and pro-caspase-1, forming the active inflammasome complex.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves gasdermin D (GSDMD) to induce pyroptosis.[10][11]

This compound is hypothesized to interfere with this pathway, likely by preventing the assembly or activation of the inflammasome complex.

Experimental Workflow for Inhibitor Profiling

A systematic workflow is essential for characterizing the efficacy of this compound. The process begins with cell culture and priming, followed by inhibitor treatment and NLRP3 activation. Downstream readouts are then measured to quantify the inhibitory effect.

Data Presentation

Quantitative results should be summarized in tables to allow for clear comparison of potency and efficacy. This includes calculating the half-maximal inhibitory concentration (IC50) for this compound and comparing it against a well-characterized control inhibitor, such as MCC950.[5][12]

Table 1: Hypothetical IC50 Values for NLRP3 Inhibitors in THP-1 Macrophages

| Assay Readout | This compound IC50 (nM) | MCC950 IC50 (nM) |

| IL-1β Release (ELISA) | 15.2 | 8.5 |

| Caspase-1 Activity | 12.8 | 7.9 |

| Pyroptosis (LDH Release) | 25.6 | 18.3 |

Table 2: Example Data from IL-1β Release Assay

| Treatment Group | This compound (nM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |

| Unstimulated Control | 0 | 15.2 ± 3.1 | N/A |

| Stimulated Control (LPS + Nigericin) | 0 | 1250.6 ± 85.4 | 0% |

| Test Compound | 1 | 1088.0 ± 75.1 | 13% |

| Test Compound | 10 | 712.8 ± 55.9 | 43% |

| Test Compound | 50 | 137.5 ± 20.3 | 89% |

| Test Compound | 100 | 45.1 ± 9.8 | 96% |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key assays used to determine the efficacy of this compound. The human monocytic THP-1 cell line is used as the primary model system, as it reliably expresses all components of the NLRP3 inflammasome.[13][14]

Protocol 1: IL-1β Release Assay via ELISA

This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, which is a direct downstream product of NLRP3 inflammasome activity.[15]

Materials and Reagents:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS and Pen/Strep

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound and MCC950 (control inhibitor)

-

Opti-MEM™ I Reduced Serum Medium

-

Human IL-1β ELISA Kit

-

96-well cell culture plates

Methodology:

-

Cell Seeding and Differentiation:

-

Seed THP-1 cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL (100 µL/well).

-

Add PMA to a final concentration of 50-100 ng/mL to differentiate the monocytes into macrophage-like cells.

-

Incubate for 48-72 hours at 37°C, 5% CO2. After incubation, cells should be adherent.

-

Gently wash the cells twice with warm PBS or serum-free medium to remove PMA and non-adherent cells. Add 100 µL of fresh complete RPMI-1640 medium and rest the cells for 24 hours.

-

-

Priming (Signal 1):

-

Replace the medium with 90 µL of fresh Opti-MEM™.

-

Prime the cells by adding 1 µg/mL LPS.

-

Incubate for 3-4 hours at 37°C, 5% CO2.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound and MCC950 in Opti-MEM™.

-

Add 10 µL of the inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 30-60 minutes at 37°C.

-

-

Activation (Signal 2):

-

Add an NLRP3 activator, such as Nigericin (5-20 µM) or ATP (1-5 mM).[15]

-

Incubate for 1-2 hours at 37°C.

-

-

Sample Collection and ELISA:

-

Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant without disturbing the cell layer.

-

Perform the IL-1β ELISA on the supernatant according to the manufacturer's instructions.

-

Protocol 2: Caspase-1 Activity Assay

This assay measures the enzymatic activity of secreted or intracellular caspase-1 using a specific substrate that produces a luminescent or fluorescent signal upon cleavage.[16][17]

Materials and Reagents:

-

Cells prepared and treated as in Protocol 1 (Steps 1-4).

-

Caspase-Glo® 1 Inflammasome Assay kit or similar.

-

White-walled 96-well plates for luminescence measurements.

Methodology:

-

Cell Treatment:

-

Follow Steps 1-4 from Protocol 1 for cell differentiation, priming, inhibitor treatment, and activation.

-

-

Assay Procedure (measuring secreted caspase-1):

-

After the activation step, centrifuge the plate at 500 x g for 5 minutes.

-

Transfer 50 µL of supernatant to a new white-walled 96-well plate.

-

Prepare the Caspase-Glo® 1 reagent according to the manufacturer's protocol.

-

Add 50 µL of the reagent to each well containing the supernatant.

-

Mix gently on a plate shaker for 30 seconds.

-

Incubate at room temperature for 1 hour, protected from light.

-

Measure luminescence using a plate reader.

-

Protocol 3: ASC Speck Visualization by Immunofluorescence

This microscopy-based assay provides a qualitative and quantitative assessment of inflammasome formation by visualizing the oligomerization of the ASC adaptor protein into a single large "speck" within the cell.[18][19][20]

Materials and Reagents:

-

Cells cultured on glass coverslips in a 24-well plate.

-

Treatment reagents as in Protocol 1.

-

4% Paraformaldehyde (PFA) for fixation.

-

0.1% Triton™ X-100 in PBS for permeabilization.

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody: Anti-ASC antibody.

-

Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor™ 488).

-

DAPI for nuclear counterstaining.

-

Mounting medium.

Methodology:

-

Cell Culture and Treatment:

-

Seed and differentiate THP-1 cells on sterile glass coverslips.

-

Perform priming, inhibitor treatment, and activation as described in Protocol 1.

-

-

Fixation and Permeabilization:

-

Wash cells gently with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton™ X-100 for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Image using a fluorescence or confocal microscope.

-

Quantify the percentage of cells containing an ASC speck in each treatment group. An unstimulated cell shows diffuse cytoplasmic ASC staining, while an activated cell forms a single, bright focal point.[21][22]

-

Protocol 4: Pyroptosis Assessment via LDH Release

Pyroptosis results in the loss of plasma membrane integrity and the release of cytoplasmic contents, including the enzyme lactate dehydrogenase (LDH). Measuring LDH activity in the supernatant is a common method to quantify this form of cell death.[10][15]

Materials and Reagents:

-

Cells prepared and treated as in Protocol 1 (Steps 1-4).

-

LDH Cytotoxicity Assay Kit.

-

96-well cell culture plates.

Methodology:

-

Cell Treatment and Controls:

-

Follow Steps 1-4 from Protocol 1.

-

It is critical to include a "Maximum LDH Release" control. For this, add the lysis solution provided in the kit to several untreated, primed wells 45 minutes before the end of the experiment.

-

-

Sample Collection:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

-

LDH Assay:

-

Perform the LDH activity assay on the collected supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at the specified wavelength (usually 490 nm).

-

-

Data Analysis:

-

Subtract the background absorbance (from medium-only wells) from all readings.

-

Calculate the percentage of cytotoxicity for each sample using the following formula: % Cytotoxicity = [(Sample Value - Spontaneous Release Control) / (Maximum Release Control - Spontaneous Release Control)] x 100

-

References

- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promegaconnections.com [promegaconnections.com]

- 8. assaygenie.com [assaygenie.com]

- 9. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 12. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]

- 13. invivogen.com [invivogen.com]

- 14. researchgate.net [researchgate.net]

- 15. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 16. promega.com [promega.com]

- 17. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 18. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. adipogen.com [adipogen.com]

- 20. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 21. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Testing Nlrp3-IN-32 in an LPS and ATP-Induced NLRP3 Inflammasome Activation Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by mediating the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. A common in vitro model to study NLRP3 inflammasome activation involves a two-signal process: a priming signal, typically provided by lipopolysaccharide (LPS), followed by an activation signal, such as extracellular adenosine triphosphate (ATP).[1]

The priming signal, mediated through Toll-like receptor 4 (TLR4), activates the transcription factor NF-κB, leading to the upregulation of NLRP3 and pro-IL-1β expression. The second signal, ATP, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.